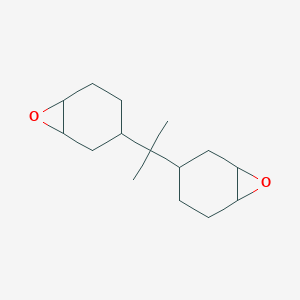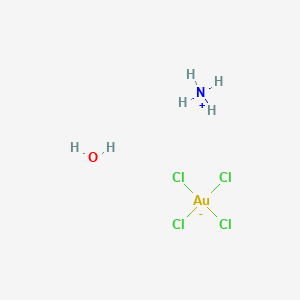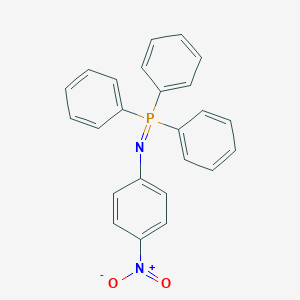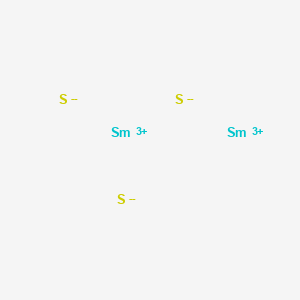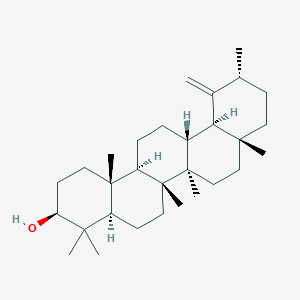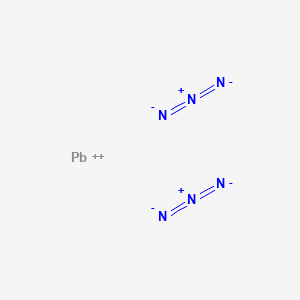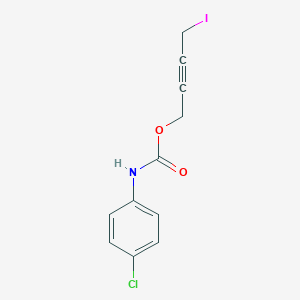
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as 'ICL compound' and is known for its unique chemical properties that make it suitable for use in diverse scientific studies. In
Scientific Research Applications
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate has been extensively studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of cancer research. Studies have shown that ICL compound has potent anticancer properties and can induce apoptosis in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
ICL compound has also been studied for its potential use in the treatment of neurological disorders such as epilepsy. Studies have shown that this compound can modulate the activity of GABA-A receptors, which play a crucial role in the regulation of neuronal excitability. This suggests that ICL compound could be used as a novel therapeutic agent for the treatment of epilepsy.
Mechanism Of Action
The mechanism of action of 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate is not fully understood. However, studies have suggested that this compound exerts its effects by modulating the activity of various receptors in the body. For instance, ICL compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This suggests that the compound could be used as a potential therapeutic agent for the treatment of neurological disorders.
Biochemical And Physiological Effects
Studies have shown that 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate has various biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis in cancer cells, which suggests that it has potent anticancer properties. Additionally, ICL compound has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This suggests that the compound could be used as a potential therapeutic agent for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate in lab experiments is its unique chemical properties. This compound has a high degree of selectivity and potency, which makes it suitable for use in various scientific studies. Additionally, ICL compound is relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, one of the limitations of using ICL compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which could limit its use in some scientific studies.
Future Directions
There are several future directions for the study of 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate. One of the primary directions is the development of new cancer therapies based on the compound's potent anticancer properties. Additionally, further studies could be conducted to explore the potential use of ICL compound in the treatment of neurological disorders such as epilepsy.
Another future direction for the study of ICL compound is the development of new synthetic methods for the compound. This could involve the use of new reaction conditions or the modification of existing synthesis methods to improve the yield and purity of the compound.
Conclusion:
In conclusion, 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound's unique chemical properties make it suitable for use in diverse scientific studies, including cancer research and the treatment of neurological disorders. While there are some limitations associated with the use of ICL compound in lab experiments, its potential benefits make it a promising candidate for further study and development.
Synthesis Methods
The synthesis of 4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate involves the reaction of 4-chlorophenyl isocyanate with 4-iodobut-2-yn-1-ol in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
properties
CAS RN |
14225-20-8 |
|---|---|
Product Name |
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate |
Molecular Formula |
C11H9ClINO2 |
Molecular Weight |
349.55 g/mol |
IUPAC Name |
4-iodobut-2-ynyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H9ClINO2/c12-9-3-5-10(6-4-9)14-11(15)16-8-2-1-7-13/h3-6H,7-8H2,(H,14,15) |
InChI Key |
YDTDURWHACXQHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)OCC#CCI)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC#CCI)Cl |
Other CAS RN |
14225-20-8 |
synonyms |
N-(p-Chlorophenyl)carbamic acid 4-iodo-2-butynyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



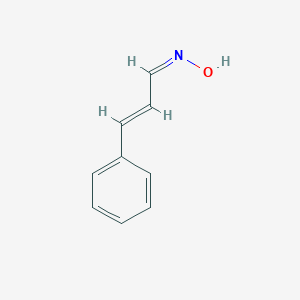

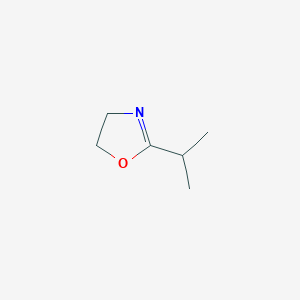

![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
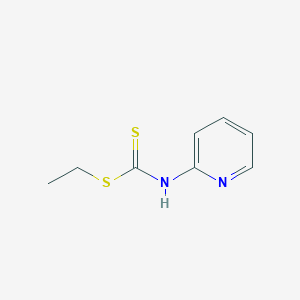
![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)
